1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
“1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde” is a complex organic compound that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzyl group (a phenyl group attached to a CH2), and an aldehyde group (-CHO). The benzyl group is substituted with chlorine and fluorine atoms at the 2nd and 4th positions, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by the introduction of the benzyl group, and finally the introduction of the aldehyde group. The chloro and fluoro substituents would likely be introduced during the synthesis of the benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heteroatoms. The indole group is aromatic and planar, while the benzyl and aldehyde groups are sp3 and sp2 hybridized, respectively. The presence of the electronegative chlorine and fluorine atoms would create regions of high electron density .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The aldehyde group is highly reactive and could undergo nucleophilic addition reactions. The benzyl group, particularly the carbon attached to the benzene ring, is susceptible to oxidation. The indole group can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar aldehyde group and the electronegative chlorine and fluorine atoms would likely make this compound relatively polar. This could influence its solubility, boiling point, and melting point .
Scientific Research Applications
Indole Synthesis A Review and Proposed Classification
Indole structures, including the one found in 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde, are crucial in organic synthesis, inspiring numerous methodologies for their formation. This review offers a comprehensive classification of indole synthesis methods, highlighting the continuous innovation in this field and its importance for future organic chemistry research (Taber & Tirunahari, 2011).
Environmental Monitoring and Analysis
Human Biomonitoring in Urine Samples This study utilizes human biomonitoring to track exposure to certain fragrance chemicals, demonstrating the effectiveness of biomonitoring in environmental and public health surveillance. Although not directly related to 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde, it showcases the methods and significance of monitoring chemical exposure in populations (Scherer et al., 2020).
Applications of Redox Mediators in Organic Pollutant Treatment Enzymatic methods using redox mediators offer an intriguing approach to handling organic pollutants, including complex aromatic compounds. This review might provide insights into the degradation or transformation pathways relevant to compounds related to 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde in environmental settings (Husain & Husain, 2007).
Organic Chemistry and Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This paper discusses an efficient synthesis method for a specific compound, highlighting the importance of developing cost-effective and practical synthesis methods for complex organic molecules, which could be relevant for the synthesis or modification of 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde (Qiu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used. If it’s being studied as a potential drug, future research could involve further pharmacological testing, toxicity studies, and eventually clinical trials .
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHTJZBGICJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354527 | |
Record name | 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
525570-33-6 | |
Record name | 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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